molecular formula C8H7BrFNO2 B1426287 Methyl 2-amino-5-bromo-4-fluorobenzoate CAS No. 1314987-34-2

Methyl 2-amino-5-bromo-4-fluorobenzoate

Cat. No.: B1426287
CAS No.: 1314987-34-2
M. Wt: 248.05 g/mol
InChI Key: KCEZKHRRFNEJGO-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-4-fluorobenzoate is an organic compound with the molecular formula C8H7BrFNO2. It is a derivative of benzoic acid, where the carboxylic acid group is esterified with a methyl group, and the aromatic ring is substituted with amino, bromo, and fluoro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-bromo-4-fluorobenzoate can be synthesized through a multi-step process involving the bromination and fluorination of methyl 2-aminobenzoate. One common method involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-bromo-4-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-5-bromo-4-fluorobenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-bromo-4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The amino, bromo, and fluoro groups on the aromatic ring contribute to its reactivity and binding affinity to biological molecules. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-bromo-5-fluorobenzoate: Similar structure with the positions of the bromo and fluoro groups reversed.

    Methyl 2-amino-5-bromo-4-chlorobenzoate: Similar structure with a chlorine atom replacing the fluorine atom.

    Methyl 2-amino-5-bromo-4-methylbenzoate: Similar structure with a methyl group replacing the fluorine atom.

Uniqueness

Methyl 2-amino-5-bromo-4-fluorobenzoate is unique due to the specific combination of amino, bromo, and fluoro substituents on the aromatic ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-amino-5-bromo-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEZKHRRFNEJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213589
Record name Benzoic acid, 2-amino-5-bromo-4-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-34-2
Record name Benzoic acid, 2-amino-5-bromo-4-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-amino-5-bromo-4-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-5-bromo-4-fluorobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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